molecular formula C17H21N3O6S2 B2899598 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide CAS No. 1171565-79-9

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide

Cat. No.: B2899598
CAS No.: 1171565-79-9
M. Wt: 427.49
InChI Key: YFVPTCHHYKZTEO-UHFFFAOYSA-N
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Description

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a pyrrolidinylsulfonyl group and a sulfamoylphenethyl group, making it a molecule of interest for its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the furan ring using pyrrolidine and a sulfonyl chloride, typically in the presence of a base like triethylamine.

    Attachment of the Sulfamoylphenethyl Group: The final step involves the coupling of the sulfamoylphenethyl moiety to the furan ring, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under suitable conditions.

    Substitution: The aromatic ring in the sulfamoylphenethyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Studies aim to elucidate its mechanism of action and optimize its efficacy and safety profile.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfamoyl groups are known to form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The furan ring may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(pyrrolidin-1-ylsulfonyl)-N-(4-aminophenethyl)furan-2-carboxamide: Similar structure but with an amino group instead of a sulfamoyl group.

    5-(pyrrolidin-1-ylsulfonyl)-N-(4-methylphenethyl)furan-2-carboxamide: Contains a methyl group instead of a sulfamoyl group.

    5-(pyrrolidin-1-ylsulfonyl)-N-(4-hydroxyphenethyl)furan-2-carboxamide: Features a hydroxy group instead of a sulfamoyl group.

Uniqueness

The presence of both the pyrrolidinylsulfonyl and sulfamoylphenethyl groups in 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide provides a unique combination of chemical functionalities. This dual functionality allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S2/c18-27(22,23)14-5-3-13(4-6-14)9-10-19-17(21)15-7-8-16(26-15)28(24,25)20-11-1-2-12-20/h3-8H,1-2,9-12H2,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVPTCHHYKZTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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